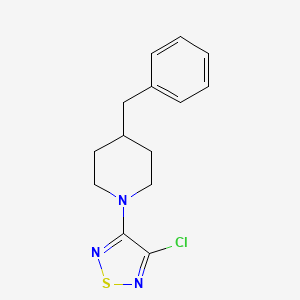

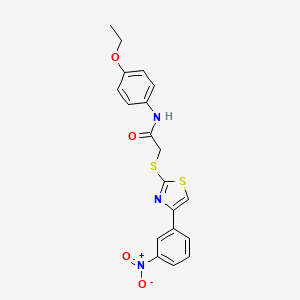

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

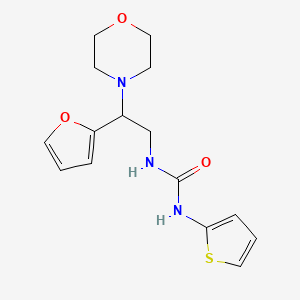

The compound “3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole” is a complex organic molecule. It contains a benzylpiperidine moiety, which is a common structural motif in many pharmaceuticals . The thiadiazole group is a heterocyclic compound containing sulfur and nitrogen, which is often found in various drugs due to its diverse biological activities.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Piperidine derivatives have been reported to undergo various intra- and intermolecular reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its structure, such as its likely solubility in organic solvents and its potential to form hydrogen bonds .Scientific Research Applications

Antimicrobial and Antifungal Activities

1,3,4-thiadiazole derivatives have been a subject of study due to their promising antimicrobial and antifungal properties. In one study, derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole were synthesized and exhibited antibacterial and antifungal activities against various strains like Bacillus subtilis, Escherichia coli, and fungi including Aspergillus niger and Fusarium oxisporium (Makwane, Srivastava, Dua, & Srivastava, 2018). Another study synthesized 1,3,4-thiadiazole compounds and evaluated their antimicrobial activities, indicating that these derivatives could be potential antimicrobial agents (Foroumadi, Firoozpour, Emami, Mansouri, Ebrahimabadi, Asadipour, Amini, Saeid-Adeli, & Shafiee, 2007).

Antiproliferative and DNA Protective Activities

1,3,4-thiadiazole derivatives also show promising results in antiproliferative and DNA protective activities. A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated high DNA protective ability against oxidative Fenton mixture. Furthermore, compound 3A from the same series exhibited cytotoxicity on cancer cell lines, showing its potential as an anti-cancer agent (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Fungicidal Activity

The 1,3,4-thiadiazole derivatives were synthesized and evaluated for their fungicidal activity against Rhizoctonia solani, a major disease affecting rice in China. These compounds, particularly the 5-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-thiadiazole-2-thione, showed promising fungicidal activity, making them potential candidates for addressing crop diseases (Chen, Li, & Han, 2000).

Photophysical and Biomolecule Interactive Studies

A study on hybrid molecules containing benzo-2,1,3-thiadiazole, benzofuran, and arylselanyl moieties investigated their photophysical properties and biomolecule-binding DNA and HSA-binding interactions. The derivatives exhibited yellow-orange region emission with large Stokes shift values, attributed to the ICT state and electron-substituent properties, indicating their potential for various biochemical applications (Neto, Krüger, Balaguez, Fronza, Acunha, Oliboni, Savegnago, Iglesias, & Alves, 2020).

Mechanism of Action

Target of Action

The primary target of 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole is the sigma receptor 1 (S1R) . This receptor is involved in a large array of biological functions due to its ability to interact with various proteins and ion channels .

Mode of Action

The compound acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . The compound also has the ability to prevent β-sheet aggregation and fibril formation, which are key processes in the development of Alzheimer’s disease .

Biochemical Pathways

The compound’s interaction with its targets modulates multiple signaling pathways. For instance, it inhibits AChE-mediated Aβ fibrillogenesis via its interaction with the AChE peripheral anionic site . This suggests that the compound could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .

Result of Action

The compound exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . Furthermore, administration of similar compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .

Future Directions

properties

IUPAC Name |

3-(4-benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3S/c15-13-14(17-19-16-13)18-8-6-12(7-9-18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWFFVHZJFJEIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NSN=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide](/img/structure/B2437954.png)

![4-acetyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2437955.png)

![3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2437958.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2437964.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2437967.png)

![(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2437968.png)

![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2437969.png)

![Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate](/img/structure/B2437970.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2437972.png)